Cas no 1261755-42-3 (3,5-Bis(4-(trifluoromethyl)phenyl)isonicotinic acid)

3,5-Bis(4-(trifluoromethyl)phenyl)isonicotinic acid 化学的及び物理的性質
名前と識別子
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- 3,5-Bis(4-(trifluoromethyl)phenyl)isonicotinic acid
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- インチ: 1S/C20H11F6NO2/c21-19(22,23)13-5-1-11(2-6-13)15-9-27-10-16(17(15)18(28)29)12-3-7-14(8-4-12)20(24,25)26/h1-10H,(H,28,29)
- InChIKey: ZDVDWBMSKISYJW-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)C1C=NC=C(C2C=CC(C(F)(F)F)=CC=2)C=1C(=O)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 9
- 重原子数量: 29
- 回転可能化学結合数: 3
- 複雑さ: 520
- トポロジー分子極性表面積: 50.2
- XLogP3: 5.4
3,5-Bis(4-(trifluoromethyl)phenyl)isonicotinic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013006450-250mg |
3,5-Bis(4-(trifluoromethyl)phenyl)isonicotinic acid |
1261755-42-3 | 97% | 250mg |
494.40 USD | 2021-07-04 | |
Alichem | A013006450-1g |
3,5-Bis(4-(trifluoromethyl)phenyl)isonicotinic acid |
1261755-42-3 | 97% | 1g |
1,490.00 USD | 2021-07-04 | |
Alichem | A013006450-500mg |
3,5-Bis(4-(trifluoromethyl)phenyl)isonicotinic acid |
1261755-42-3 | 97% | 500mg |
863.90 USD | 2021-07-04 |
3,5-Bis(4-(trifluoromethyl)phenyl)isonicotinic acid 関連文献
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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7. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
3,5-Bis(4-(trifluoromethyl)phenyl)isonicotinic acidに関する追加情報
3,5-Bis(4-(trifluoromethyl)phenyl)isonicotinic Acid (CAS No. 1261755-42-3): A Versatile Fluorinated Building Block for Advanced Materials
The compound 3,5-Bis(4-(trifluoromethyl)phenyl)isonicotinic acid (CAS No. 1261755-42-3) is a highly specialized fluorinated aromatic derivative that has garnered significant attention in the fields of medicinal chemistry, materials science, and agrochemical research. Its unique structural features, including the presence of trifluoromethyl groups and a central isonicotinic acid core, make it a valuable building block for designing advanced functional materials and bioactive molecules.
One of the key reasons for the growing interest in 3,5-Bis(4-(trifluoromethyl)phenyl)isonicotinic acid is its role in the development of fluorinated pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and bioavailability of drug molecules, which aligns with current trends in drug discovery. Researchers are actively exploring its potential in targeting protein-protein interactions and enzyme inhibition, particularly in oncology and neurology applications.
In the realm of advanced materials, this compound serves as a precursor for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Its rigid aromatic structure and ability to form coordination bonds with metals make it ideal for constructing porous materials with applications in gas storage, molecular separation, and catalysis. Recent studies have highlighted its utility in designing luminescent materials for optoelectronic devices, a hot topic in renewable energy research.
The synthesis of 3,5-Bis(4-(trifluoromethyl)phenyl)isonicotinic acid typically involves cross-coupling reactions such as Suzuki-Miyaura or Negishi couplings, followed by hydrolysis of the ester intermediate. These methods are widely discussed in academic literature and patent filings, reflecting the compound's commercial and scientific relevance. Analytical characterization techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography are routinely employed to confirm its purity and structural integrity.
From an industrial perspective, the demand for fluorinated compounds like 3,5-Bis(4-(trifluoromethyl)phenyl)isonicotinic acid is driven by their applications in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). The compound's ability to modulate electronic properties makes it a candidate for next-generation flexible electronics, a sector experiencing rapid growth due to consumer demand for wearable technology and foldable screens.
Environmental considerations also play a role in the compound's appeal. Unlike some traditional fluorinated chemicals, 3,5-Bis(4-(trifluoromethyl)phenyl)isonicotinic acid exhibits relatively low bioaccumulation potential, making it a subject of interest in green chemistry initiatives. Researchers are investigating its degradation pathways and eco-toxicological profiles to ensure compliance with evolving regulatory standards.
In summary, 3,5-Bis(4-(trifluoromethyl)phenyl)isonicotinic acid (CAS No. 1261755-42-3) represents a cutting-edge example of how fluorinated aromatic compounds can address challenges across multiple disciplines. Its versatility in drug design, materials engineering, and sustainable technology positions it as a compound of enduring scientific and industrial significance.
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